molecular formula C5H9NO3 B12571050 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide

2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide

Cat. No.: B12571050
M. Wt: 131.13 g/mol
InChI Key: HOWZNCWCGQNOHV-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, characterized by the presence of a hydroxyl group, a methyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-N-(2-oxoethyl)acetamide.

    Reduction: The oxoethyl group can be reduced to form a hydroxyl group, yielding 2-hydroxy-N-methylacetamide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: N-methyl-N-(2-oxoethyl)acetamide.

    Reduction: 2-Hydroxy-N-methylacetamide.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-methylacetamide: Lacks the oxoethyl group, resulting in different chemical properties and reactivity.

    N-Methyl-N-(2-oxoethyl)acetamide: Lacks the hydroxyl group, affecting its solubility and interaction with other molecules.

    2-Hydroxyacetamide: Lacks both the methyl and oxoethyl groups, leading to distinct chemical behavior.

Uniqueness

2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide is unique due to the presence of both hydroxyl and oxoethyl groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide

InChI

InChI=1S/C5H9NO3/c1-6(2-3-7)5(9)4-8/h3,8H,2,4H2,1H3

InChI Key

HOWZNCWCGQNOHV-UHFFFAOYSA-N

Canonical SMILES

CN(CC=O)C(=O)CO

Origin of Product

United States

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